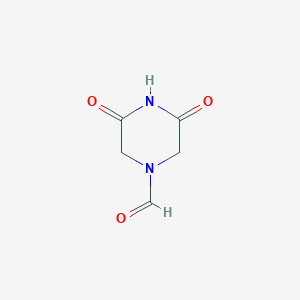

3,5-Dioxopiperazine-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dioxopiperazine-1-carbaldehyde (DPC) is a heterocyclic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds, and has been used in the synthesis of antibiotics, vitamins, and other pharmaceuticals. DPC is also used in the synthesis of dyes, pigments, and other materials. Its unique properties make it an attractive compound for research applications.

科学的研究の応用

Synthesis and Material Applications

3,5-Dioxopiperazine-1-carbaldehyde and its derivatives have been central to the development of various synthetic and material applications. Ando, Grote, and Koide (2011) demonstrated the diastereoselective synthesis of diketopiperazine bis-α,β-epoxides, highlighting the molecule's importance in medicinal chemistry and material science (Ando et al., 2011). Additionally, Mosslemin (2012) explored the molecular structure and interactions of 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid, revealing its unique envelope conformation and the presence of π–π stacking in its crystalline form (Mosslemin, 2012).

Biological Applications

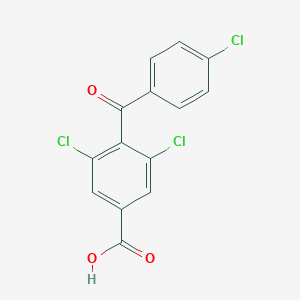

This compound derivatives have been investigated for their biological applications, particularly in anticonvulsant and analgesic studies. Viveka et al. (2015) designed and synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibiting potent anticonvulsant and analgesic activities without showing toxicity (Viveka et al., 2015). Zhu et al. (2020) discovered penispirozines, new dioxopiperazine alkaloids, from the mangrove-derived fungus Penicillium janthinellum, indicating the molecule's potential in discovering new bioactive compounds (Zhu et al., 2020).

Catalytic and Chemical Applications

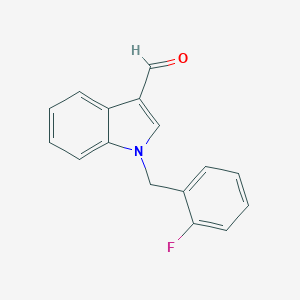

The molecule has also been studied for its catalytic and chemical properties. Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes, emphasizing the molecule's role in organic chemistry and its various biological activities (Madan, 2020). Furthermore, González-Vera, García-López, and Herranz (2007) highlighted the regioselective base-promoted nucleophilic ring opening of spirocyclic 2,6-dioxopiperazines, offering insights into the molecule's reactivity and potential in synthesizing amino acid derivatives (González-Vera et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), and others .

特性

IUPAC Name |

3,5-dioxopiperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-7-1-4(9)6-5(10)2-7/h3H,1-2H2,(H,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSWVIMFICQGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365547 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165824-59-9 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)

![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)